molecular formula C24H26N4O3 B11296167 2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide

2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11296167
M. Wt: 418.5 g/mol
InChI Key: JMFJYHCJPACDBM-UHFFFAOYSA-N
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Description

2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a unique structure combining imidazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of imidazole and benzimidazole moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H26N4O3/c29-22(25-13-12-17-7-2-1-3-8-17)15-21-23(30)27(16-18-9-6-14-31-18)24-26-19-10-4-5-11-20(19)28(21)24/h1-5,7-8,10-11,18,21H,6,9,12-16H2,(H,25,29)

InChI Key

JMFJYHCJPACDBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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